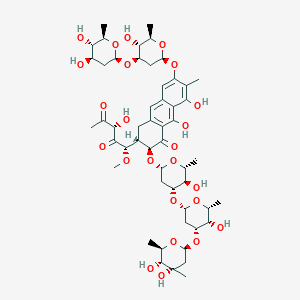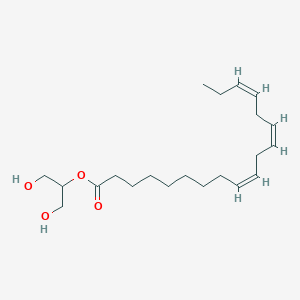
Glyceryl 2-linolenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MG(0:0/18:3(9Z, 12Z, 15Z)/0:0), also known as 2-monolinolenin or 2-monolinolenoylglycerol, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) can be biosynthesized from alpha-linolenic acid.
2-alpha-linolenoylglycerol is a 2-monoglyceride where the acyl group is (9Z,12Z,15Z)-octadecatrienoyl (alpha-linolenoyl). It derives from an alpha-linolenic acid.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the antimicrobial efficacy of linolenic acid, a component of glyceryl 2-linolenate, particularly against Bacillus cereus and Staphylococcus aureus. The combination of linolenic acid with monoglycerides, such as glycerol laurate or glycerol myristate, showed enhanced antimicrobial activity, suggesting potential applications in food safety and preservation (Lee, Kim, & Shin, 2002).
Nutritional and Physiological Effects
The nutritional and physiological roles of glyceryl 2-linolenate derivatives, particularly those high in linolenic and oleic acids, have been extensively studied. These studies have looked at aspects such as energy intake, macronutrient composition, and parameters of appetite and taste perception, providing insights into the compound's potential benefits for weight management and metabolic health (Kamphuis, Westerterp-Plantenga, & Saris, 2001).
Biotechnological and Industrial Applications
The potential of glyceryl 2-linolenate in biotechnological and industrial applications has also been explored. For instance, its role in the synthesis of epoxidized glyceryl linoleate, a derivative of epoxidized soybean oil, highlights its utility in improving analytical methods for detecting such compounds in complex food matrices. This points to its significance in food safety and quality control processes (La Tegola et al., 2013).
Drug Delivery Systems
Innovative drug delivery systems utilizing glyceryl monooleate, closely related to glyceryl 2-linolenate, have been developed for sustained drug release. These systems, characterized by their mucoadhesive properties and controlled release mechanisms, indicate the potential of glyceryl 2-linolenate derivatives in pharmaceutical applications (Ganguly & Dash, 2004).
properties
CAS RN |
55268-58-1 |
|---|---|
Product Name |
Glyceryl 2-linolenate |
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
ZCCLDKGWJIREQF-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



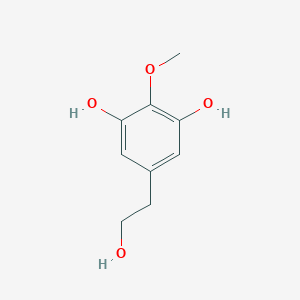
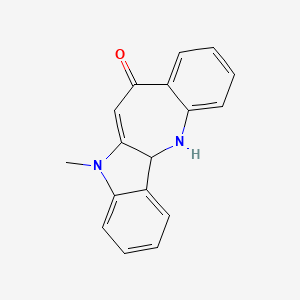
![N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1248688.png)
![(5E,25E)-3,11,13,23,31,33-hexahydroxy-9,29-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione](/img/structure/B1248689.png)

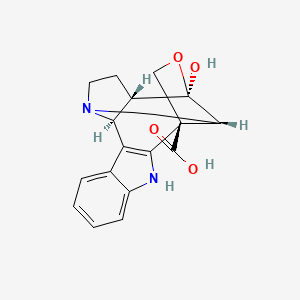
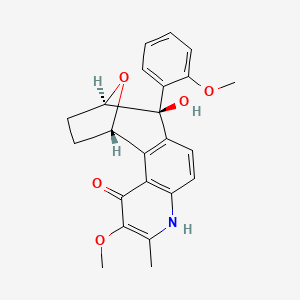

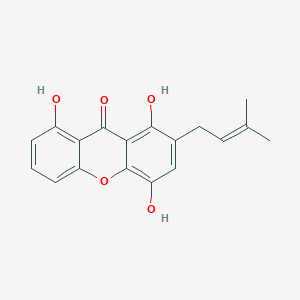
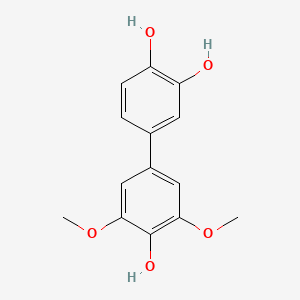
![(2S,3S)-2,3-dihydroxy-3-[(3S,5S)-2-hydroxy-2,3-dimethyl-7-oxo-1,4-oxazepan-5-yl]-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}propanamide](/img/structure/B1248702.png)
